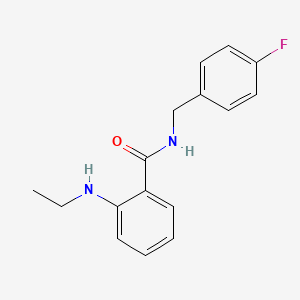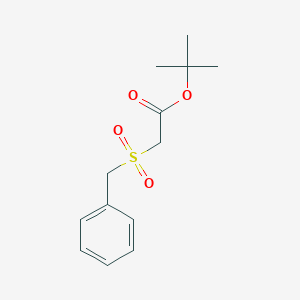![molecular formula C13H17N5O3S B13085914 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 944417-85-0](/img/structure/B13085914.png)
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
準備方法
The synthesis of 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the azetidine derivative with dimethylsulfamoyl chloride under basic conditions.
Final Coupling: The final step involves coupling the azetidine derivative with the benzimidazole core under suitable conditions to form the target compound.
化学反応の分析
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学的研究の応用
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The azetidine ring and the dimethylsulfamoyl group further modulate its activity by enhancing its binding affinity and specificity.
類似化合物との比較
2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
The unique combination of the azetidine ring and the dimethylsulfamoyl group in this compound distinguishes it from other benzimidazole derivatives, potentially offering enhanced pharmacological properties.
特性
CAS番号 |
944417-85-0 |
|---|---|
分子式 |
C13H17N5O3S |
分子量 |
323.37 g/mol |
IUPAC名 |
2-[1-(dimethylsulfamoyl)azetidin-3-yl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)18-6-8(7-18)13-15-10-5-3-4-9(12(14)19)11(10)16-13/h3-5,8H,6-7H2,1-2H3,(H2,14,19)(H,15,16) |
InChIキー |
HFGRIVWYEHCKHU-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC3=C(C=CC=C3N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


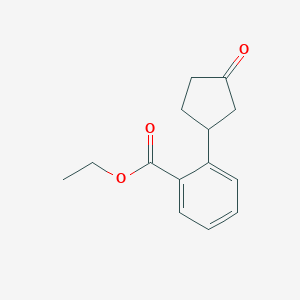
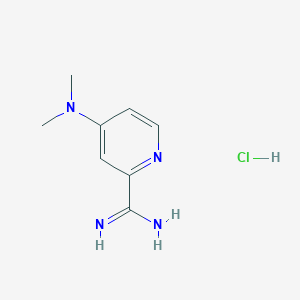

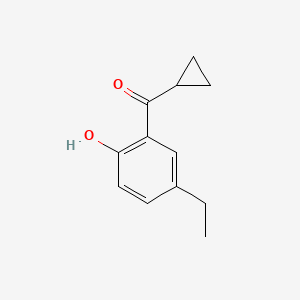
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)


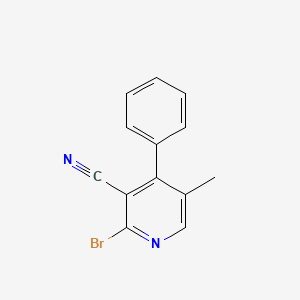
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
